Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide
Description
Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide is a quaternary ammonium compound featuring an isoquinolinium core linked via a butyl chain to a 1-methylpyrrolidinium moiety. The dibromide counterions stabilize the cationic charges.
Properties
CAS No. |
64047-56-9 |
|---|---|
Molecular Formula |
C18H26Br2N2 |
Molecular Weight |
430.2 g/mol |
IUPAC Name |
2-[4-(1-methylpyrrolidin-1-ium-1-yl)butyl]isoquinolin-2-ium;dibromide |
InChI |
InChI=1S/C18H26N2.2BrH/c1-20(14-6-7-15-20)13-5-4-11-19-12-10-17-8-2-3-9-18(17)16-19;;/h2-3,8-10,12,16H,4-7,11,13-15H2,1H3;2*1H/q+2;;/p-2 |
InChI Key |
ZMRKFJJMIJVTLK-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCCC1)CCCC[N+]2=CC3=CC=CC=C3C=C2.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide typically involves the reaction of isoquinoline with 1-methylpyrrolidine in the presence of a butylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrobromic acid to obtain the dibromide salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or oxygen atoms.
Substitution: New compounds with different nucleophiles replacing the bromide ions.
Scientific Research Applications
Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, affecting their structure and function. It may also interact with cellular membranes, altering their permeability and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Physicochemical Properties
Notes:
- Compound 4d exhibits high thermal stability (>300°C decomposition), likely due to its rigid benzofuran-oxoethyl substituents .
- Compound 4e ’s hygroscopicity suggests strong ionic character, a trait shared with the target dibromide .
Critical Analysis of Limitations
- Data Gaps : Direct experimental data (e.g., melting point, spectral data) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.
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